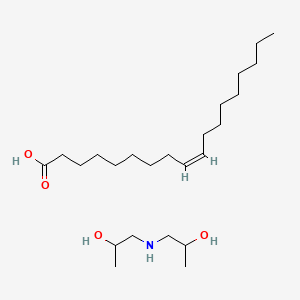
Oleic acid, diisopropanolamine salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oleic acid, diisopropanolamine salt, is a chemical compound formed by the reaction of oleic acid with diisopropanolamine. Oleic acid is a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils. Diisopropanolamine is an organic compound used as an emulsifier, stabilizer, and chemical intermediate. The resulting salt combines the properties of both components, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oleic acid, diisopropanolamine salt, typically involves the neutralization reaction between oleic acid and diisopropanolamine. The reaction can be represented as follows:
C18H34O2+C6H15NO2→C18H33O2NC6H15O2+H2O
In this reaction, oleic acid (C₁₈H₃₄O₂) reacts with diisopropanolamine (C₆H₁₅NO₂) to form the salt and water. The reaction is typically carried out at room temperature with stirring to ensure complete mixing and reaction of the components.
Industrial Production Methods
In industrial settings, the production of this compound, involves similar principles but on a larger scale. The process may include:
Mixing: Oleic acid and diisopropanolamine are mixed in the desired stoichiometric ratio.
Reaction: The mixture is allowed to react at controlled temperatures, often with continuous stirring.
Purification: The resulting product is purified to remove any unreacted starting materials and by-products. This may involve filtration, washing, and drying steps.
Chemical Reactions Analysis
Types of Reactions
Oleic acid, diisopropanolamine salt, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The salt can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH
Biological Activity
Oleic acid, diisopropanolamine salt (CAS Number: 85507-95-5) is a compound formed by the reaction of oleic acid, a monounsaturated fatty acid, with diisopropanolamine, an organic amine. This compound has garnered attention due to its potential biological activities, including anti-inflammatory and antioxidant effects. This article delves into the biological activity of this compound, supported by research findings and case studies.
Chemical Structure and Properties
Oleic acid is characterized by the molecular formula C18H34O2, while the diisopropanolamine salt exhibits the formula C24H49NO4 . The formation of this salt enhances the properties of oleic acid, particularly in terms of solubility and bioavailability.
Biological Activities
-
Anti-inflammatory Properties
- Oleic acid is well-documented for its anti-inflammatory effects. Studies have shown that it can inhibit pro-inflammatory cytokines and reduce inflammation in various models . The diisopropanolamine salt form may enhance these effects by improving solubility and absorption in biological systems.
-
Antioxidant Activity
- The antioxidant properties of oleic acid contribute to its ability to neutralize free radicals, thus preventing oxidative stress-related damage in cells. Research indicates that the salt form retains these antioxidant capabilities, which may be beneficial in preventing chronic diseases associated with oxidative stress .
-
Antimicrobial Effects
- Preliminary studies suggest that oleic acid, including its salt form, exhibits antimicrobial activity against various bacterial strains. This property is attributed to its ability to disrupt microbial cell membranes, making it a potential candidate for use in antimicrobial formulations .
Table 1: Summary of Biological Activities
| Activity | Description | Source |
|---|---|---|
| Anti-inflammatory | Inhibits cytokine production; reduces inflammation in animal models | |
| Antioxidant | Scavenges free radicals; protects against oxidative stress | |
| Antimicrobial | Disrupts bacterial membranes; effective against certain bacterial strains |
Case Study: Anti-inflammatory Effects
A study evaluating the anti-inflammatory effects of oleic acid demonstrated significant reductions in inflammation markers in a rat model induced by carrageenan. The administration of oleic acid resulted in a 50% decrease in paw swelling compared to controls, highlighting its therapeutic potential in inflammatory conditions .
Case Study: Antioxidant Activity
In vitro experiments assessing the antioxidant capacity of oleic acid showed that it effectively reduced lipid peroxidation in cellular models. The diisopropanolamine salt form exhibited enhanced activity due to improved cellular uptake, suggesting its potential as an antioxidant agent in dietary supplements and pharmaceutical applications .
Applications and Implications
The biological activities of this compound make it a valuable compound in various fields:
- Pharmaceuticals: Its anti-inflammatory and antioxidant properties suggest potential applications in developing drugs for chronic inflammatory diseases.
- Cosmetics: Due to its skin benefits, it can be incorporated into skincare products aimed at reducing inflammation and oxidative damage.
- Food Industry: As a natural preservative with antimicrobial properties, it can be utilized to enhance food safety and shelf life.
Properties
CAS No. |
38618-12-1 |
|---|---|
Molecular Formula |
C18H34O2.C6H15NO2 C24H49NO4 |
Molecular Weight |
415.6 g/mol |
IUPAC Name |
1-(2-hydroxypropylamino)propan-2-ol;(Z)-octadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2.C6H15NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-5(8)3-7-4-6(2)9/h9-10H,2-8,11-17H2,1H3,(H,19,20);5-9H,3-4H2,1-2H3/b10-9-; |
InChI Key |
QZNJFNVUPYDXHR-KVVVOXFISA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O.CC(CNCC(C)O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.CC(CNCC(C)O)O |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















